molecular formula C20H21N3O3S3 B3312674 4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide CAS No. 946326-98-3

4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide

Cat. No. B3312674
CAS RN: 946326-98-3
M. Wt: 447.6 g/mol
InChI Key: AAJZIGOIVGXWCT-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMSB, and it has been found to have a wide range of applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide involves the inhibition of certain enzymes that are involved in the metabolism of various compounds in the body. This compound has been found to be particularly effective in inhibiting the activity of the enzyme carbonic anhydrase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide have been extensively studied. This compound has been found to have a wide range of effects on various biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide in lab experiments include its high potency and its ability to selectively inhibit certain enzymes. However, the limitations of using this compound include its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are many potential future directions for the study of 4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide. Some potential areas of research include the development of new synthetic methods for this compound, the exploration of its potential use in the treatment of various diseases, and the investigation of its potential use as a tool for studying various biochemical and physiological processes in the body.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in the field of biochemistry and pharmacology.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S3/c1-4-27-20-21-17(14-8-6-5-7-9-14)19(28-20)22-18(24)15-10-12-16(13-11-15)29(25,26)23(2)3/h5-13H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZIGOIVGXWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 3
4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 4
4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 5
4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 6
4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide

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